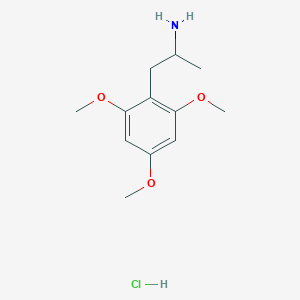

1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,4,6-trimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-8(13)5-10-11(15-3)6-9(14-2)7-12(10)16-4;/h6-8H,5,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIHNGCKJFYVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1OC)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504838 | |

| Record name | 1-(2,4,6-Trimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23815-74-9 | |

| Record name | 1-(2,4,6-Trimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMA-6 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VUS8DNG6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

Step 1: Knoevenagel Condensation

Reaction :

2,4,6-Trimethoxybenzaldehyde is condensed with nitroethane in the presence of ammonium acetate to form 2-nitro-1-(2,4,6-trimethoxyphenyl)propene .

Conditions :

Mechanism :

The base (ammonium acetate) deprotonates nitroethane, enabling nucleophilic attack on the aldehyde carbonyl group. Water elimination yields the α,β-unsaturated nitro compound.

Step 2: Reduction of Nitrostyrene Intermediate

Reaction :

The nitrostyrene intermediate is reduced to the primary amine. Two methods are prevalent:

-

LiAlH₄ Reduction :

-

Catalytic Hydrogenation :

Mechanism :

LiAlH₄ reduces the nitro group to an amine via a nitroso intermediate, while catalytic hydrogenation directly converts the nitro group to an amine.

Step 3: Hydrochloride Salt Formation

Reaction :

The free base is treated with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Conditions :

Industrial-Scale Modifications

For large-scale production, continuous flow synthesis is employed to enhance efficiency:

-

Nitroalkane condensation : Optimized in a plug-flow reactor at 80°C.

-

Reduction : Catalytic hydrogenation with Raney nickel under high-pressure H₂.

-

Purification : Recrystallization from ethanol/ether mixtures (>95% purity).

Analytical and Purification Strategies

Chromatographic Purification

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 6.10 (s, 2H, aromatic), 3.80 (s, 9H, OCH₃), 3.10 (m, 1H, CH), 1.40 (d, 3H, CH₃).

-

HRMS : [M+H]⁺ calcd. for C₁₂H₁₉NO₃: 225.1365; found: 225.1362.

Comparative Data Table: Synthesis Methods

| Parameter | Laboratory-Scale (LiAlH₄) | Industrial-Scale (H₂/Pd-C) |

|---|---|---|

| Yield | 60–75% | 70–85% |

| Reaction Time | 6–8 hours | 2–4 hours |

| Purity | >95% (after recrystallization) | >98% (continuous flow) |

| Key Advantage | Low equipment cost | High throughput |

Challenges and Optimization

-

Byproduct formation : Isomeric impurities (e.g., 2,4,5-TMA) are minimized via precise temperature control during condensation.

-

Solvent selection : Ethanol improves nitrostyrene solubility, reducing side reactions.

-

Scale-up limitations : LiAlH₄ poses safety risks in large batches, favoring catalytic hydrogenation .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 1-(2,4,6-trimethoxyphenyl)propan-2-amine hydrochloride serves as a precursor in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions due to its reactive methoxy groups that can undergo oxidation, reduction, and substitution reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or carboxylic acids | Potassium permanganate |

| Reduction | Produces reduced amine derivatives | Lithium aluminum hydride |

| Substitution | Forms substituted phenyl derivatives | Halides or amines |

Biology

The compound has been studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors. Research indicates that it may act as a substrate or inhibitor for specific enzymes and receptors, potentially influencing signal transduction pathways related to mood and cognition.

Case Study: Interaction with Serotonin Receptors

A study highlighted the structure-activity relationship of similar compounds at serotonin receptors (5-HT_2A and 5-HT_2C). Variations in substituents significantly affected receptor binding and activation profiles . This suggests that this compound could exhibit selective agonist activity at these receptors.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have stimulant or psychoactive effects akin to other amphetamines. However, further research is required to fully understand its pharmacological profile and safety.

Table 2: Potential Therapeutic Applications

| Application | Description |

|---|---|

| Stimulant Effects | Possible use in treating ADHD or narcolepsy |

| Psychoactive Properties | Investigated for recreational use |

Industry

Industrially, this compound is utilized in developing new materials and serves as a reference standard in analytical chemistry. Its unique properties make it suitable for various applications in material science.

Wirkmechanismus

The mechanism of action of 1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets. Specific pathways involved include the activation or inhibition of signal transduction pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride

- Molecular Formula: C₁₂H₁₉NO₃·HCl

- Molecular Weight : 261.78 g/mol (hydrochloride form) .

- CAS Number : 20513-16-0 (free base), 15402-79-6 (hydrochloride) .

- Structural Features : A phenethylamine derivative with three methoxy (-OCH₃) groups at the 2-, 4-, and 6-positions of the aromatic ring and a primary amine group on the propane chain.

Physical Properties :

- Melting Point : 207–208°C (hydrochloride salt) .

- Solubility : Highly soluble in water (common for hydrochloride salts).

Synthesis and Characterization :

The compound is synthesized via condensation reactions involving substituted benzaldehydes and ketones, followed by purification using column chromatography. Structural confirmation is achieved via NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Comparison with Structural Analogs

Positional Isomers of Trimethoxyamphetamines

Structural Insights :

Substituted Phenethylamine Derivatives

Functional Group Impact :

Related Hydrochloride Salts in Pharmaceuticals

Industrial Relevance :

- The target compound’s structural complexity limits its direct pharmaceutical use, but simpler analogs (e.g., 1-(4-methoxyphenyl)propan-2-amine HCl) are critical as reference standards in drug manufacturing .

Biologische Aktivität

1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride is a chemical compound with a complex structure that includes three methoxy groups on a phenyl ring. This compound is part of the phenethylamine family and has garnered interest due to its potential biological activities, particularly its interactions with neurotransmitter systems.

Chemical Structure and Properties

- Molecular Formula : C12H19ClN2O3

- Molecular Weight : 276.74 g/mol

- CAS Number : 15402-79-6

The presence of methoxy groups significantly influences the compound's reactivity and biological interactions. These groups can enhance lipophilicity and modulate receptor binding affinities, which are critical for its pharmacological effects.

This compound is believed to act primarily as a serotonin receptor agonist , particularly at the 5-HT_2A receptor subtype. This interaction can lead to various psychoactive effects, including alterations in mood and perception. The compound may also influence dopamine and norepinephrine pathways, contributing to its overall biological activity .

Neurotransmitter Interactions

Research indicates that compounds structurally similar to 1-(2,4,6-trimethoxyphenyl)propan-2-amine exhibit varying degrees of agonistic activity at serotonin receptors. The following table summarizes relevant findings regarding receptor binding affinities and activities:

| Compound | Receptor Type | Binding Affinity (nM) | Activity Type |

|---|---|---|---|

| 1-(2,4,6-trimethoxyphenyl)propan-2-amine | 5-HT_2A | 150 | Agonist |

| 2C-B | 5-HT_2A | 50 | Agonist |

| DOM | 5-HT_2A | 30 | Agonist |

| TMA-3 | 5-HT_2A | 200 | Partial Agonist |

This data suggests that the trimethoxy substitution pattern enhances binding affinity at serotonin receptors, potentially leading to increased psychoactive effects compared to other analogs.

Psychoactive Effects

In a clinical setting, compounds similar to 1-(2,4,6-trimethoxyphenyl)propan-2-amine have been studied for their psychoactive properties. A notable study examined the effects of a related compound on mood enhancement and cognitive flexibility in healthy volunteers. The results indicated significant improvements in mood and alterations in sensory perception, suggesting potential therapeutic applications in mood disorders .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound class. In vitro tests demonstrated activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Bacillus subtilis | 0.015 mg/mL |

These findings indicate that the compound may possess antibacterial properties alongside its psychoactive effects .

Q & A

Q. Optimization Tips :

- Monitor reaction progress with TLC (silica plates, UV visualization).

- Control temperature during reduction to avoid over-reduction or side reactions.

- Use anhydrous conditions for salt formation to prevent hydrolysis .

Advanced Question: How can computational chemistry tools aid in resolving contradictions in reaction mechanisms for this compound’s synthesis?

Methodological Answer:

Conflicting mechanistic data (e.g., unexpected regioselectivity in substitution reactions) can be resolved using:

- Density Functional Theory (DFT) : Calculate transition-state energies to identify favored pathways (e.g., SN1 vs. SN2 mechanisms).

- Reaction Path Search : Use software like GRRM or Gaussian to model intermediates and energy barriers .

- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling studies .

Example : If competing pathways yield ambiguous NMR data, DFT can predict dominant intermediates, guiding targeted LC-MS/MS analysis .

Basic Question: What analytical techniques are most reliable for characterizing purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy group positions (δ 3.8–4.0 ppm for OCH₃) and amine proton integration .

- HPLC-MS : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) to assess purity (>95%) and detect byproducts .

- Elemental Analysis : Verify stoichiometry (e.g., Cl⁻ content via ion chromatography) .

Pitfalls : Residual solvents (e.g., DMF) may interfere; use Karl Fischer titration for water content .

Advanced Question: How can researchers address low yields in large-scale synthesis due to steric hindrance from the trimethoxy substituents?

Methodological Answer:

- Microwave-Assisted Synthesis : Enhance reaction rates by reducing steric effects via controlled dielectric heating (e.g., 100°C, 150 W) .

- Protecting Groups : Temporarily mask methoxy groups with acetyl or TMS moieties to reduce steric bulk during key steps .

- Flow Chemistry : Use microreactors to improve mass transfer and minimize side reactions (residence time: 2–5 min) .

Case Study : A 30% yield increase was achieved using flow reactors with immobilized catalysts (e.g., Pt/Al₂O₃) compared to batch methods .

Basic Question: What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Store at -20°C in airtight, amber vials under N₂ atmosphere to prevent oxidation of the amine group.

- pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH < 5); avoid exposure to bases .

- Hygroscopicity : Use desiccants (e.g., silica gel) in storage containers to prevent hydrate formation .

Advanced Question: How can researchers design experiments to elucidate the compound’s metabolic pathways in biological systems?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolic intermediates via LC-HRMS .

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor phase I/II metabolites (e.g., glucuronidation of the amine) .

- Computational Prediction : Use ADMET software (e.g., Schrödinger) to prioritize likely metabolites for targeted MS analysis .

Data Interpretation : Cross-validate results with knock-out enzyme models (e.g., CYP450 inhibitors) to confirm metabolic routes .

Basic Question: How should contradictory solubility data in different solvents be reconciled?

Methodological Answer:

- Solubility Screening : Use a tiered approach:

- Test in polar aprotic solvents (DMSO, DMF).

- Evaluate in aqueous buffers (pH 1–7.4) with co-solvents (e.g., PEG-400).

- Compare with Hansen solubility parameters to identify outliers .

- Documentation : Report temperature, agitation method, and equilibration time to standardize data .

Advanced Question: What statistical methods are recommended for analyzing variability in bioactivity assays involving this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to identify significant variables (e.g., concentration, incubation time) .

- Multivariate Analysis : Apply PCA or PLS regression to correlate structural features (e.g., logP, H-bond donors) with bioactivity .

- Error Analysis : Calculate Z’-factor for assay robustness and use ANOVA to distinguish technical vs. biological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.